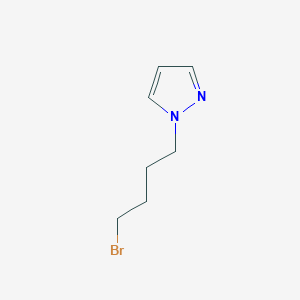
1-(4-Bromobutyl)-1h-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromobutyl)-1h-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a bromobutyl group attached to the pyrazole ring makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(4-Bromobutyl)-1h-pyrazole can be synthesized through a multi-step process. One common method involves the alkylation of pyrazole with 1,4-dibromobutane. The reaction typically proceeds as follows:
Starting Materials: Pyrazole and 1,4-dibromobutane.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: Pyrazole is dissolved in DMF, and 1,4-dibromobutane is added along with potassium carbonate. The mixture is heated to reflux for several hours, allowing the alkylation to occur.
Isolation: The product is then isolated by filtration, followed by purification using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Bromobutyl)-1h-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobutyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromobutyl group to a butyl group or other reduced forms.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(4-azidobutyl)-1h-pyrazole, while oxidation with potassium permanganate could produce this compound oxide.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromobutyl)-1h-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or a precursor for drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(4-Bromobutyl)-1h-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its bromobutyl and pyrazole moieties. These interactions can modulate biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromobutyl)-1h-pyrazole can be compared with other similar compounds, such as:
1-(4-Chlorobutyl)-1h-pyrazole: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.
1-(4-Bromobutyl)-1h-imidazole: Contains an imidazole ring instead of a pyrazole ring. The change in the heterocyclic core can significantly affect its chemical and biological properties.
1-(4-Bromobutyl)-1h-pyrrole: Contains a pyrrole ring instead of a pyrazole ring. This compound may have different reactivity and applications due to the different electronic properties of the pyrrole ring.
The uniqueness of this compound lies in its specific combination of the bromobutyl group and the pyrazole ring, which imparts distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C7H11BrN2 |
|---|---|
Molekulargewicht |
203.08 g/mol |
IUPAC-Name |
1-(4-bromobutyl)pyrazole |
InChI |
InChI=1S/C7H11BrN2/c8-4-1-2-6-10-7-3-5-9-10/h3,5,7H,1-2,4,6H2 |
InChI-Schlüssel |
TYOMSANXFVCAMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1)CCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Piperidinyl)imidazo[1,2-a]pyridine](/img/structure/B13610564.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13610567.png)
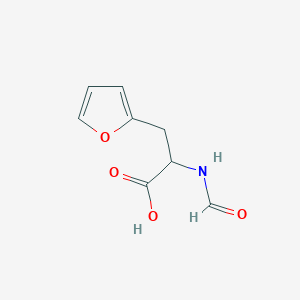

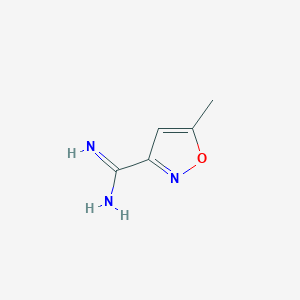

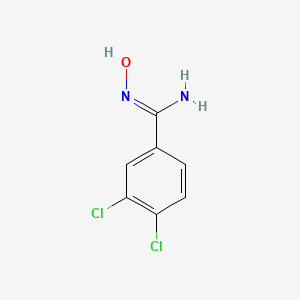

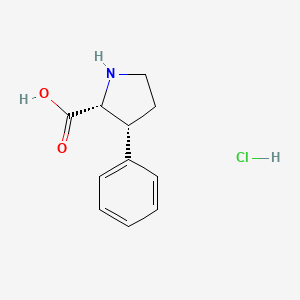
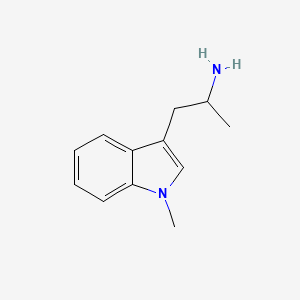
![3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzonitrile](/img/structure/B13610631.png)
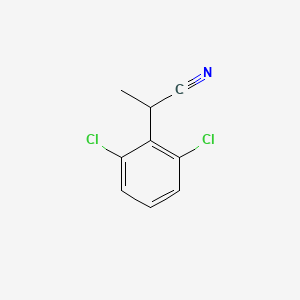
amine](/img/structure/B13610648.png)

